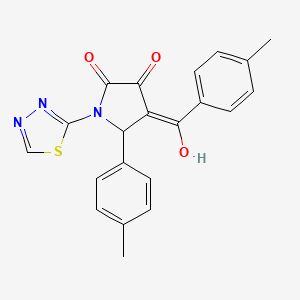

3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a 1,3,4-thiadiazole ring, a 4-methylbenzoyl group, and a p-tolyl moiety.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-12-3-7-14(8-4-12)17-16(18(25)15-9-5-13(2)6-10-15)19(26)20(27)24(17)21-23-22-11-28-21/h3-11,17,25H,1-2H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEXBZLHASRRLX-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.45 g/mol. The structure features a pyrrole ring substituted with a thiadiazole and a p-tolyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The thiadiazole ring is known to enhance the cytotoxic effects against various cancer cell lines. Research indicates that compounds containing thiadiazole derivatives often induce apoptosis through caspase activation pathways .

- Antimicrobial Properties : The presence of the thiadiazole moiety contributes to its antimicrobial efficacy, acting as a pharmacophore that interacts with microbial targets .

Anticancer Efficacy

Table 1 summarizes the anticancer activity against various human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 10.5 | Alam et al. (2011) |

| SK-MEL-2 (Skin) | 4.27 | Alam et al. (2011) |

| MCF-7 (Breast) | 8.107 | Dawood et al. (2013) |

| HCT15 (Colon) | 12.0 | Yadagiri et al. (2015) |

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Plech et al. (2015) |

| Escherichia coli | 64 µg/mL | Flefel et al. (2017) |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole ring and substituents on the phenyl groups significantly affect biological activity. For instance:

- Substituents at position 5 of the thiadiazole ring enhance cytotoxicity.

- The presence of electron-donating groups increases potency against cancer cell lines .

Case Studies

A notable study by Jakovljević et al. (2017) synthesized a series of 1,3,4-thiadiazoles derived from phenolic acids and evaluated their antiproliferative activities against multiple cancer cell lines including A549 and HL-60. The results indicated that compounds with hydroxyl substituents exhibited better activity due to increased solubility and interaction with cellular targets .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is synthesized through a multi-step process involving the reaction of specific precursor compounds. The synthesis typically involves the formation of the pyrrole ring and subsequent functionalization to introduce the thiadiazole and benzoyl moieties. The molecular structure can be represented as follows:

- Molecular Formula : C21H20N4O3S

- Molecular Weight : 396.47 g/mol

Antimicrobial Properties

Research has shown that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. For instance, studies indicate that compounds similar to 3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes or inhibition of enzyme activity critical for microbial survival .

Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties. Compounds containing the thiadiazole moiety have been investigated for their ability to inhibit viral replication in vitro. For example, certain derivatives have shown effectiveness against HIV and other viruses by targeting viral enzymes essential for replication .

Applications in Agriculture

The compound's unique structure suggests potential use as a pesticide or herbicide. Research into related thiadiazole compounds indicates they may act as effective agents against plant pathogens, providing an avenue for developing new agricultural chemicals that are both effective and environmentally friendly .

Material Science Applications

In material science, the compound's ability to form stable complexes with metals has been explored. Such complexes can be utilized in catalysis or as precursors for advanced materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices has also been studied to enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those found in this compound enhanced efficacy against resistant strains .

Case Study 2: Antiviral Research

In another investigation focusing on antiviral agents, compounds derived from the pyrrole-thiadiazole framework were tested against HIV strains. The results indicated that these compounds could significantly reduce viral loads in cell cultures, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with analogous compounds, focusing on structural features, synthesis, and biological activities:

Key Observations:

Core Structure Variations: The target compound’s pyrrol-2-one core differs from pyrrolidin-2-one (e.g., compounds 5a–h) and pyrazole-thiazole hybrids (e.g., ). The α,β-unsaturated ketone in pyrrol-2-one may enhance reactivity compared to saturated pyrrolidinones .

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The 4-methylbenzoyl group in the target compound (electron-donating) contrasts with the 4-methoxybenzoyl group in (stronger electron-donating). Methoxy groups generally increase solubility but may reduce metabolic stability compared to methyl groups .

Biological Activity :

- While the target compound’s activity is unreported, analogs like 5a–h () show antibacterial/antifungal effects, suggesting the thiadiazole and aryl groups are critical for bioactivity. Halogenated derivatives () exhibit enhanced antimicrobial properties due to increased electronegativity .

Synthesis and Characterization :

- Thiadiazole-containing compounds (e.g., ) are often synthesized via cyclization reactions in acetic acid, followed by NMR and elemental analysis for validation. The target compound likely employs similar protocols .

Research Findings and Implications

- Structural Insights : The 1,3,4-thiadiazole ring in the target compound may enhance thermal stability and intermolecular interactions (e.g., hydrogen bonding) compared to thiazole derivatives .

- Potential Applications: Based on analogs, the target compound could be explored for antimicrobial or antifungal activity, particularly if functionalized with halogens or electron-withdrawing groups .

- Synthetic Challenges : Introducing multiple aromatic substituents (e.g., p-tolyl, methylbenzoyl) requires precise stoichiometry to avoid side reactions, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.